2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 2-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 4-hydroxybenzaldehyde in alcoholic sodium hydroxide to yield 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Further treatment with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate results in the formation of various pyrazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those described for laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized pyrazolopyridine derivatives, reduced dihydro derivatives, and substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways related to inflammation, tumor growth, and microbial activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Pyranopyrazole derivatives
- Pyrazolopyrazole derivatives
- Pyrazolooxazine derivatives
Uniqueness
2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a methyl and a phenyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
1105193-08-5 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H11N3O/c1-16-13(17)10-7-8-11(14-12(10)15-16)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
NCEBJUMSANNVLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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